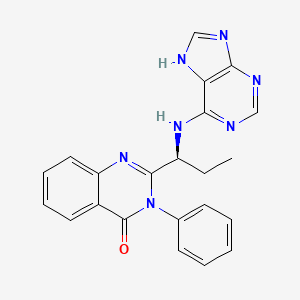
Desfluoro Idelalisib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desfluoro Idelalisib is a derivative of Idelalisib, a quinazolinone drug primarily used for the treatment of chronic lymphocytic leukemia. Idelalisib acts as a phosphoinositide 3-kinase inhibitor, specifically blocking the delta isoform of the enzyme phosphoinositide 3-kinase . This compound has garnered significant attention due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of Desfluoro Idelalisib involves several key steps. The process begins with the preparation of a nitro intermediate, which is then reduced to form a diamide. This diamide undergoes cyclisation to yield the final product . The reaction conditions are carefully controlled to ensure high chemical and chiral purities, as well as good yields . Industrial production methods have been optimized to scale up this process, demonstrating its feasibility on a larger scale .
Chemical Reactions Analysis
Desfluoro Idelalisib undergoes various chemical reactions, including reduction, cyclisation, and substitution. Common reagents used in these reactions include nitro compounds, diamides, and cyclisation agents . The major products formed from these reactions are quinazolinone derivatives, which exhibit significant therapeutic activities .
Scientific Research Applications
Desfluoro Idelalisib has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying quinazolinone derivatives and their synthesis . In biology and medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of chronic lymphocytic leukemia . The compound’s ability to inhibit phosphoinositide 3-kinase makes it a valuable tool for studying cell signaling pathways and their role in cancer .
Mechanism of Action
Desfluoro Idelalisib exerts its effects by specifically inhibiting the delta isoform of the enzyme phosphoinositide 3-kinase . This enzyme is involved in various cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . By inhibiting this enzyme, this compound induces apoptosis of malignant cells and inhibits several cell signaling pathways, including B-cell receptor signaling and C-X-C chemokine receptors type 5 and type 4 signaling . These pathways are involved in the trafficking and homing of B-cells to the lymph nodes and bone marrow .
Comparison with Similar Compounds
Desfluoro Idelalisib is unique compared to other similar compounds due to its specific inhibition of the delta isoform of phosphoinositide 3-kinase . Similar compounds include Idelalisib, Duvelisib, and Copanlisib, all of which are FDA-approved drugs used to treat relapsed or refractory chronic lymphocytic leukemia . this compound’s unique chemical structure and specific inhibition profile make it a valuable addition to the arsenal of therapeutic agents targeting phosphoinositide 3-kinase .
Properties
Molecular Formula |
C22H19N7O |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one |
InChI |
InChI=1S/C22H19N7O/c1-2-16(27-20-18-19(24-12-23-18)25-13-26-20)21-28-17-11-7-6-10-15(17)22(30)29(21)14-8-4-3-5-9-14/h3-13,16H,2H2,1H3,(H2,23,24,25,26,27)/t16-/m0/s1 |
InChI Key |
ROIASNIEFPZNJL-INIZCTEOSA-N |
Isomeric SMILES |
CC[C@@H](C1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


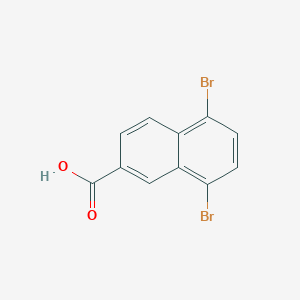
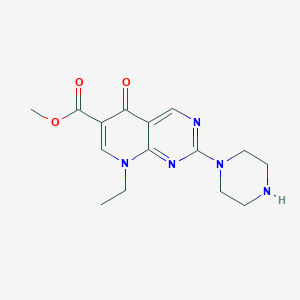
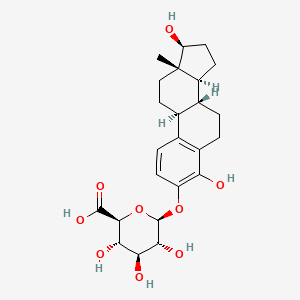
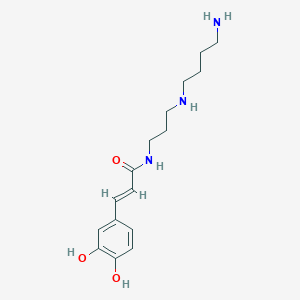
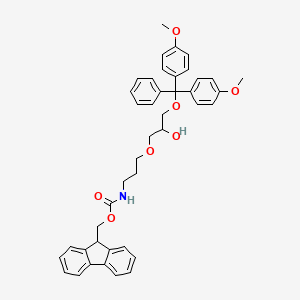
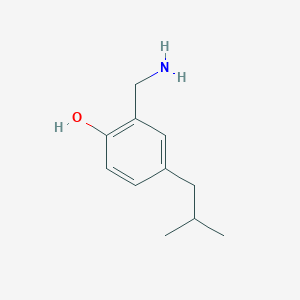
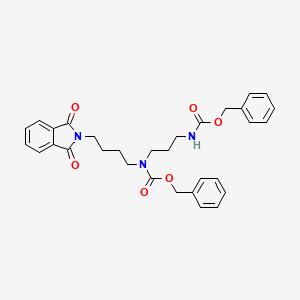
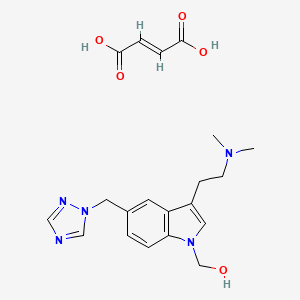
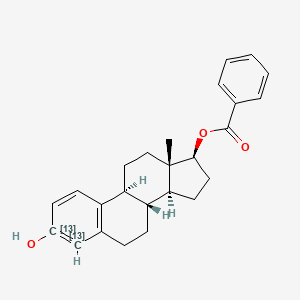
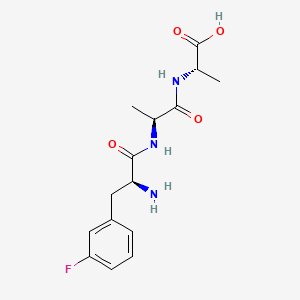
![(8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B13407866.png)
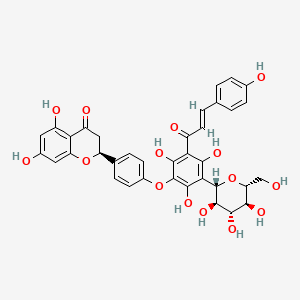
![(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407883.png)

